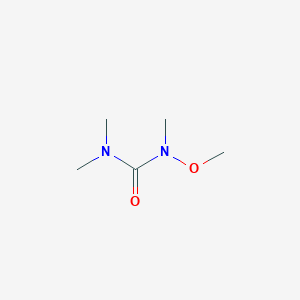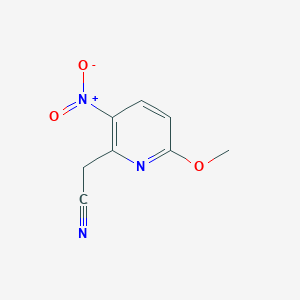
2-Bromo-3-hydroxypyridine
Vue d'ensemble
Description
2-Bromo-3-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a hydroxyl group, respectively. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
2-Bromo-3-hydroxypyridine has several applications in scientific research:
Mécanisme D'action
Target of Action
2-Bromo-3-hydroxypyridine, also known as 2-Bromo-3-pyridinol , is a chemical compound used in various organic syntheses It’s known to be used in the synthesis of other compounds, suggesting its role as a reactant in chemical reactions .
Mode of Action
For instance, it has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol . It’s also used in the synthesis of pterocellin A by reacting with kojic acid . The interaction with its targets likely involves the exchange or sharing of electrons, leading to the formation of new chemical bonds.
Biochemical Pathways
Given its use in the synthesis of other compounds, it’s plausible that it may influence the pathways associated with these compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In the context of organic synthesis, its action results in the formation of new compounds, such as 2-bromo-4,6-diiodo-3-pyridinol and pterocellin A .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Bromo-3-hydroxypyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For example, it has been used in the synthesis of pterocellin A, suggesting that it may interact with enzymes involved in this process
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and it could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and it could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide, followed by the addition of liquid bromine at a controlled temperature. The reaction mixture is then stirred, and the pH is adjusted to neutral to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve consistent results .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridone derivatives.
Coupling Reactions: Products include biaryl compounds.
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxypyridine: Similar structure but with different substitution pattern.
2-Bromo-4-hydroxypyridine: Another isomer with the hydroxyl group at position 4.
2-Chloro-3-hydroxypyridine: Similar compound with chlorine instead of bromine.
Uniqueness: 2-Bromo-3-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
IUPAC Name |
2-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQFTANTNMYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022242 | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19532 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6602-32-0 | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple method to synthesize 2-Bromo-3-hydroxypyridine?
A1: A straightforward approach involves reacting 3-hydroxypyridine with bromine in an aqueous sodium hydroxide solution at controlled temperatures. [] This method is advantageous due to its mild reaction conditions, short synthetic route, and high yield. []
Q2: How does the presence of the hydroxyl group in this compound influence its reactivity compared to halogenopyridines without this functional group?
A2: The hydroxyl group significantly impacts the reactivity of this compound, particularly during reactions with strong bases like potassium amide in liquid ammonia. [] While halogenopyridines typically undergo substitution reactions, the presence of the hydroxyl group can lead to competing reactions like cine-substitutions and even ring contractions, forming pyrrole derivatives. [] This unique reactivity is attributed to the directing effect of the hydroxyl group during the addition of ammonia to intermediate didehydropyridine species. []
Q3: Can this compound act as a ligand in transition metal complexes?
A3: Yes, research demonstrates that this compound can act as a ligand in Palladium(II) complexes. [, ] Interestingly, it can coordinate to the metal center through both carbon and nitrogen atoms, leading to the formation of dinuclear complexes. [, ]
Q4: What are some applications of this compound in organic synthesis?
A4: this compound is a valuable precursor in various organic transformations. For instance, it can be coupled with itself using zinc and nickel catalysts to produce dihydroxypyridyls, compounds with applications as laser dyes. [] Furthermore, it can be used as a building block for synthesizing more complex molecules like Orelline, a natural product found in the Cortinarius Overllauns Fries mushroom. [] This synthesis involves protecting the hydroxyl group, coupling reactions, and subsequent modifications to achieve the target structure. []
Q5: Can this compound be utilized in catalytic reactions?
A5: Research suggests that this compound can be effectively employed as a starting material in Palladium-catalyzed reactions. [] For example, it serves as a key component in the one-pot synthesis of 2-substituted benzo[b]furans through coupling reactions with alkynes. [] Notably, these reactions exhibit remarkable efficiency, achieving high turnover numbers with minimal catalyst loading. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)




